Product packaging for Conantokin R(Cat. No.:)

Conantokin R

Cat. No.: B612298
M. Wt: 3098.4 g/mol
InChI Key: MJQQZSPLVNQFRB-HHXUSTKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Characterization of Conantokin R

This compound (Con-R) was first isolated and characterized from the venom of the fish-hunting cone snail, Conus radiatus. nih.govresearchgate.net This peptide is a notable member of the conantokin family, which are antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Research into its structure revealed a 27-residue peptide containing the post-translationally modified amino acid, gamma-carboxyglutamic acid (Gla). nih.govwikipedia.org

Initial characterization demonstrated that this compound acts as a potent, non-competitive antagonist of the NMDA receptor, with studies showing an IC₅₀ of 93 nM for inhibiting spermine-enhanced binding of an NMDA receptor channel blocker to rat brain membranes. nih.gov A distinguishing feature of this compound, when compared to other conantokins like conantokin-G and -T, is the presence of a single disulfide bond between cysteine residues at positions 21 and 25. nih.govingentaconnect.com This structural element is common in most conotoxin classes but is typically absent in other conantokins. nih.govingentaconnect.com

Further analysis using circular dichroism showed that the peptide has a low alpha-helical content in its metal-free form, but its helicity increases upon binding with divalent cations such as Ca²⁺ and Mg²⁺. nih.gov Isothermal titration calorimetry experiments identified specific binding sites for these cations, indicating their role in stabilizing the peptide's structure. nih.gov

PropertyDescriptionReference
Source OrganismConus radiatus (Rayed cone snail) nih.govwikipedia.org
Molecular Weight3098.4 Da
Amino Acid SequenceGEXXVAKMAAXLARXNIAKGCKVNCYP (X = Gla)
Length27 residues nih.gov
Key Structural FeatureSingle disulfide bond (Cys21-Cys25) nih.gov
Mechanism of ActionNon-competitive NMDA receptor antagonist nih.gov

Overview of the Conantoxin Family

The conantoxins are a diverse group of neurotoxic peptides found in the venom of marine cone snails of the genus Conus. mdpi.comresearchgate.net These peptides are renowned for their high specificity and potency in targeting various ion channels and receptors in the nervous systems of their prey and predators. nih.govnih.gov Conotoxins are generally classified into superfamilies based on their gene sequences and into pharmacological families based on their molecular targets. mdpi.comresearchgate.net

Common targets for conotoxins include voltage-gated sodium, potassium, and calcium channels, as well as nicotinic acetylcholine (B1216132) receptors. nih.govtandfonline.com Their structure is typically characterized by a high density of disulfide bonds, which creates a rigid and stable framework. slideserve.com

The conantokin family, to which this compound belongs, is an exception to this structural rule. wikipedia.orgingentaconnect.com They are generally linear peptides that lack multiple disulfide bridges and are rich in gamma-carboxyglutamic acid (Gla) residues. nih.govingentaconnect.com This high Gla content allows them to bind divalent cations, which induces a conformational change to a more stable alpha-helical structure. nih.govwikipedia.org Functionally, conantokins are unique among conotoxins as they are the only known naturally occurring peptides that act as antagonists for the NMDA receptor. nih.govwikipedia.org The family includes several characterized members such as conantokin-G, -T, and -L, each with varying selectivity for different NMDA receptor subunits. nih.gov

Conantoxin FamilyPrimary TargetGeneral Structural FeatureReference
α-conotoxinsNicotinic Acetylcholine ReceptorsMultiple disulfide bonds tandfonline.comslideserve.com
ω-conotoxinsVoltage-gated Calcium ChannelsMultiple disulfide bonds tandfonline.comslideserve.com
μ-conotoxinsVoltage-gated Sodium ChannelsMultiple disulfide bonds slideserve.com
κ-conotoxinsPotassium ChannelsMultiple disulfide bonds nih.gov
Conantokins (e.g., Con-R)NMDA ReceptorsGla-rich, typically low disulfide content nih.govwikipedia.org

This compound within the Context of Neuroactive Peptides from Conus Venom

The venom of a single Conus species is a complex cocktail containing hundreds of unique neuroactive peptides, each with a specific physiological target. annualreviews.org This diversity allows the snail to employ sophisticated predatory strategies, such as the "lightning-strike cabal" which causes excitotoxic shock, or the "motor cabal" that induces neuromuscular paralysis. nih.govslideserve.com

This compound fits into this complex arsenal (B13267) as a highly specialized tool. While many conotoxins target components of the neuromuscular junction like acetylcholine receptors or muscle ion channels to cause paralysis, this compound targets the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. nih.govnih.govtandfonline.com This makes it distinct from the more common paralytic conotoxins. nih.gov

The venom of Conus radiatus is particularly interesting as it contains a variety of unique peptides beyond this compound. For example, researchers have also identified "bromosleeper peptide," which contains the novel post-translationally modified amino acid L-6-bromotryptophan and induces a sleep-like state in mice. nih.gov Another peptide, conophysin-R, was the first member of the neurophysin family to be discovered in any venom. nih.gov

The presence of this compound, with its specific antagonism of NMDA receptors, alongside other unique peptides in Conus radiatus venom, highlights the evolutionary strategy of cone snails to develop a multifaceted chemical arsenal. nih.govvliz.be This allows them to target a wide range of physiological pathways, ensuring effective prey capture and defense. mdpi.com this compound's specific action on NMDA receptors, which are involved in processes like learning, memory, and synaptic plasticity, makes it a valuable tool for neuropharmacological research. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C127H201N35O49S3 B612298 Conantokin R

Properties

IUPAC Name

2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(4R,7S,10S,13S,16R)-13-(4-aminobutyl)-7-(2-amino-2-oxoethyl)-4-[[(2S)-1-[(2S)-2-carboxypyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-6,9,12,15-tetraoxo-10-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadec-16-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4,4-dicarboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H201N35O49S3/c1-15-57(8)93(116(192)142-62(13)96(172)145-69(24-16-19-36-128)99(175)137-51-89(167)144-83-52-213-214-53-84(113(189)157-82(43-63-29-31-64(163)32-30-63)117(193)162-40-23-28-85(162)126(210)211)158-109(185)80(48-86(132)164)156-115(191)92(56(6)7)159-104(180)71(148-112(83)188)26-18-21-38-130)161-111(187)81(49-87(133)165)155-108(184)78(46-67(122(202)203)123(204)205)152-102(178)72(27-22-39-136-127(134)135)147-95(171)60(11)140-105(181)75(42-54(2)3)151-106(182)76(44-65(118(194)195)119(196)197)150-98(174)59(10)138-94(170)58(9)139-100(176)74(35-41-212-14)149-101(177)70(25-17-20-37-129)146-97(173)61(12)141-114(190)91(55(4)5)160-110(186)79(47-68(124(206)207)125(208)209)154-107(183)77(45-66(120(198)199)121(200)201)153-103(179)73(33-34-90(168)169)143-88(166)50-131/h29-32,54-62,65-85,91-93,163H,15-28,33-53,128-131H2,1-14H3,(H2,132,164)(H2,133,165)(H,137,175)(H,138,170)(H,139,176)(H,140,181)(H,141,190)(H,142,192)(H,143,166)(H,144,167)(H,145,172)(H,146,173)(H,147,171)(H,148,188)(H,149,177)(H,150,174)(H,151,182)(H,152,178)(H,153,179)(H,154,183)(H,155,184)(H,156,191)(H,157,189)(H,158,185)(H,159,180)(H,160,186)(H,161,187)(H,168,169)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,134,135,136)/t57-,58-,59-,60-,61-,62-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,91-,92-,93-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQZSPLVNQFRB-HHXUSTKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H201N35O49S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3098.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism by Conantokin R

Con-R exerts its effects by inhibiting the function of NMDA receptors. These receptors are ion channels that, when activated, allow the influx of calcium ions into neurons, a process fundamental to synaptic plasticity, learning, and memory. However, excessive activation can lead to excitotoxicity and neuronal damage.

Mechanism of NMDA Receptor Interaction

Conantokin-R acts as a non-competitive antagonist of the NMDA receptor. nih.gov This was demonstrated in studies involving the inhibition of spermine-enhanced binding of [3H]MK-801, a known NMDA receptor channel blocker, to rat brain membranes. nih.gov The inhibitory concentration (IC50) of Con-R in this assay was determined to be 93 nM. nih.gov Further electrophysiological studies on mouse cortical neurons showed that Con-R produces a slowly developing block of inward currents evoked by NMDA and glycine (B1666218), with an IC50 of 350 nM. researchgate.net

The structure of Con-R, which includes gamma-carboxyglutamate (B555490) residues, is crucial for its interaction with the NMDA receptor. These modified amino acids are essential for the peptide's ability to bind divalent cations like Ca2+ and Mg2+, which in turn stabilizes its alpha-helical conformation. nih.gov This conformation is believed to be the active form that interacts with the receptor.

Competitive and Non-Competitive Binding Aspects

While primarily classified as a non-competitive antagonist, the interaction of conantokins with the NMDA receptor can be complex. nih.govsmartox-biotech.com For instance, Conantokin-G (Con-G), a related peptide, has been shown to produce a rightward shift in the concentration-response curve for NMDA in oocytes expressing NR1a/NR2B receptors, which is indicative of a competitive interaction at the NMDA binding site. smartox-biotech.com However, for Con-R, the evidence points more strongly towards a non-competitive mechanism, where it does not directly compete with glutamate (B1630785) for its binding site on the NR2 subunit. nih.govresearchgate.net Instead, it is thought to bind to an allosteric site, thereby modulating the receptor's function.

NMDA Receptor Subunit Selectivity Profile of this compound

NMDA receptors are heterotetrameric complexes typically composed of two NR1 subunits and two NR2 subunits. doc-developpement-durable.orgacs.org The type of NR2 subunit (NR2A, NR2B, NR2C, or NR2D) present in the receptor complex dictates its pharmacological and physiological properties. acs.org Conantokin-R exhibits a distinct profile of selectivity for these different NR2 subunits.

Preferential Blockade of NR2A and NR2B Subunit-Containing Receptors

Voltage-clamp recordings from Xenopus oocytes expressing various NMDA receptor subunit combinations have revealed that Con-R potently blocks receptors containing NR2A and NR2B subunits. researchgate.netdoc-developpement-durable.org Its potency for these two subunits is nearly equal. researchgate.netdoc-developpement-durable.org This is in contrast to some other conantokins, like Con-G, which show a higher selectivity for NR2B-containing receptors. nih.gov The ability of Con-R to inhibit both NR2A and NR2B subunits makes it a broader, yet still selective, antagonist compared to highly specific NR2B antagonists.

Differential Effects on NR2C and NR2D Subunit-Containing Receptors

Con-R's inhibitory activity is significantly lower for NMDA receptors containing NR2C and NR2D subunits. researchgate.netuniprot.org The order of preference for Con-R is NR2B ≈ NR2A > NR2C >> NR2D. researchgate.netuniprot.org In fact, its potency for the NR2D subtype is very low, with an IC50 value greater than 10 µM. nih.gov This differential effect highlights the structural determinants on the NR2 subunits that are critical for Con-R binding and inhibition. The Tyr5 residue in the Con-R sequence appears to be a significant factor for its subtype selectivity, particularly in distinguishing between NR2B and NR2D subunits. uniprot.org

Inhibitory Potency of this compound on NMDA Receptor Subunits
NMDA Receptor SubunitPotency of this compound
NR2AHigh (Approximately equal to NR2B) researchgate.netuniprot.org
NR2BHigh (Approximately equal to NR2A) researchgate.netuniprot.org
NR2CLow researchgate.netuniprot.org
NR2DVery Low researchgate.netuniprot.orgnih.gov

Allosteric Modulation of NMDA Receptors by this compound

Conantokins, including Con-R, are considered allosteric modulators of the NMDA receptor. mdpi.com This means they bind to a site on the receptor that is distinct from the agonist (glutamate) and co-agonist (glycine) binding sites. This binding event induces a conformational change in the receptor, which in turn alters its ion channel function. The polyamine modulatory site has been suggested as a potential binding region for conantokins. mdpi.com The non-competitive nature of Con-R's antagonism supports this allosteric mechanism. By binding to this allosteric site, Con-R can inhibit receptor function without directly blocking the binding of the natural agonists.

of this compound

This compound (Con-R) is a peptide antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. nih.govuniprot.org Found in the venom of the marine cone snail Conus radiatus, Con-R is a member of the conantokin family of peptides. uniprot.orgwikipedia.org These peptides are characterized by their high content of the post-translationally modified amino acid, gamma-carboxyglutamate (Gla), and a general lack of disulfide bonds, which is a common feature of many other conotoxins. wikipedia.orggoogle.com The presence of Gla residues is crucial for the peptide's structure and function, as they are involved in binding divalent cations like calcium and magnesium, which in turn stabilizes the alpha-helical conformation of the peptide. uniprot.orgwikipedia.orgnih.gov

This compound functions as a competitive antagonist at the NMDA receptor. capes.gov.br This means it directly competes with the co-agonist glutamate for its binding site on the NR2 subunit of the receptor complex. nih.gov Functional NMDA receptors are heterotetrameric complexes, typically composed of two NR1 subunits and two NR2 subunits. acs.org There are four different types of NR2 subunits (NR2A, NR2B, NR2C, and NR2D), and the specific combination of these subunits determines the pharmacological properties of the receptor. acs.org

Subtype Selectivity of this compound

A key feature of this compound is its selectivity for different NMDA receptor subtypes. Research using Xenopus oocytes expressing various combinations of NR1 and NR2 subunits has elucidated the preference of Con-R. The order of potency for Con-R antagonism is NR2B ≈ NR2A > NR2C >> NR2D. uniprot.orgnih.gov This indicates that Con-R is most potent at inhibiting NMDA receptors containing the NR2A or NR2B subunits, has moderate activity at NR2C-containing receptors, and is significantly less effective at those with the NR2D subunit. uniprot.orgnih.gov

The interaction of Con-R with the NMDA receptor is complex and involves specific amino acid residues. Studies with synthetic analogs of Con-R have identified that the N-terminal region of the peptide is critical for its antagonist activity. nih.gov Specifically, alanine (B10760859) substitutions of residues in the first five N-terminal positions, as well as at Met(8) and Leu(12), resulted in a significant loss of inhibitory potency. nih.gov These findings suggest that the binding epitope of Con-R is located on one face of the alpha-helix, spanning the N-terminal turn and subsequent turns. nih.gov

The table below summarizes the inhibitory activity of this compound on different NMDA receptor subtypes.

NMDA Receptor SubunitPotency of this compound Inhibition
NR2AHigh
NR2BHigh
NR2CModerate
NR2DVery Low

Lack of Interaction with Other Ionotropic Glutamate Receptors

A significant aspect of the molecular mechanism of this compound is its high specificity for the NMDA receptor. Studies have demonstrated that Con-R does not significantly interact with other major classes of ionotropic glutamate receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors. nih.govresearchgate.net

In experiments using Xenopus oocytes expressing the AMPA receptor subunit GluR1 or the kainate receptor subunit GluR6, this compound showed no effect on their function. nih.gov Furthermore, in voltage-clamp studies on mouse cortical neurons, while Con-R effectively blocked currents evoked by NMDA, it did not affect currents evoked by kainate. nih.govresearchgate.net This high degree of selectivity is a crucial characteristic, as it means that the pharmacological effects of Con-R can be attributed specifically to its action on NMDA receptors, without the confounding effects that would arise from interactions with other glutamate receptors. This specificity is a valuable attribute for a research tool and a potential therapeutic agent. nih.gov

Structural Determinants and Structure Activity Relationships of Conantokin R

Primary Structure and Post-Translational Modifications

The foundational element of Con-R's function is its primary amino acid sequence, which is distinguished by significant post-translational modifications, namely the presence of multiple γ-carboxyglutamate (Gla) residues and a single disulfide bond. nih.gov These features are uncommon among the broader conantokin family, which typically lacks disulfide bridges. wikipedia.org

The primary sequence of Conantokin R is detailed below:

Sequence PositionAmino Acid
1Gly (G)
2Glu (E)
3Gla (γ)
4Gla (γ)
5Val (V)
6Ala (A)
7Lys (K)
8Met (M)
9Ala (A)
10Ala (A)
11Gla (γ)
12Leu (L)
13Ala (A)
14Arg (R)
15Gla (γ)
16Asn (N)
17Ile (I)
18Ala (A)
19Lys (K)
20Gly (G)
21Cys (C)
22Lys (K)
23Val (V)
24Asn (N)
25Cys (C)
26Tyr (Y)
27Pro (P)
Note: Gla (γ) denotes γ-carboxyglutamate. A disulfide bond exists between Cys21 and Cys25. medchemexpress.com

A defining characteristic of the conantokin family is the high prevalence of γ-carboxyglutamate (Gla), a post-translational modification of glutamic acid (Glu) residues. wikipedia.orgnih.gov In Con-R, these modified amino acids are found at positions 3, 4, 11, and 15. medchemexpress.com The Gla residues are fundamental to the peptide's structural integrity and function. They provide a structural framework that is crucial for stabilizing the α-helical conformation, particularly when divalent cations are present. doc-developpement-durable.orgvliz.be The malonate-like side chains of Gla residues are adept at chelating these metal ions. vliz.be

Unlike most other conantokins which are typically linear peptides lacking cysteine residues, Con-R possesses a single disulfide bond between Cys21 and Cys25. nih.govwikipedia.orgmedchemexpress.com This feature, while unusual for conantokins, is a common structural motif in many other classes of conotoxins where it imparts significant conformational stability. nih.gov The disulfide bridge in Con-R creates a three-residue loop at the C-terminus of the peptide, a distinct structural element that influences its three-dimensional fold. researchgate.net

Significance of γ-Carboxyglutamate (Gla) Residues

Secondary and Tertiary Conformation

The biological activity of Con-R is dictated by its three-dimensional shape, which is predominantly α-helical. This conformation is highly influenced by the surrounding ionic environment.

In its metal-free (apo) form, Con-R exhibits a low degree of α-helical content as determined by circular dichroism (CD) spectroscopy. nih.govdoc-developpement-durable.org However, detailed two-dimensional nuclear magnetic resonance (NMR) studies have indicated that a stable α-helical conformation exists for the N-terminal segment, specifically residues 1-19. nih.gov Research suggests that the key binding epitope of Con-R—the region responsible for its interaction with the NMDA receptor—is located within the N-terminal turn of this helix and extends to include residues on one face of the subsequent two turns. researchgate.netnih.gov

The α-helical structure of Con-R is significantly stabilized upon the addition of divalent cations. nih.gov The presence of ions such as Ca²⁺, Mg²⁺, or Zn²⁺ induces a conformational change, leading to a marked increase in α-helicity. nih.govdoc-developpement-durable.org This stabilization is mediated primarily by the negatively charged Gla residues. vliz.be

Isothermal titration calorimetry experiments have quantified the binding of these cations. Research has identified one detectable binding site for Mg²⁺ and two distinct binding sites for Zn²⁺, each with different affinities. nih.gov The primary binding locus for these divalent cations has been pinpointed to the Gla residues at positions 11 and 15. researchgate.netnih.gov Analogs of Con-R where these two residues are replaced lose their ability to be structurally stabilized by metal ions. researchgate.netnih.gov Other residues, including Gla4, Lys7, and Arg14, also play a role in this metal-ion-dependent stabilization, as their replacement with alanine (B10760859) leads to reduced α-helical stability. nih.gov

Divalent CationNumber of Binding SitesDissociation Constant (Kd)
Mg²⁺16.5 µM nih.gov
Zn²⁺2Site 1: 150 nM nih.gov
Site 2: 170 µM nih.gov

α-Helical Content and this compound Conformation

Mutagenesis and Truncation Studies

To elucidate the relationship between Con-R's structure and its antagonist activity, extensive mutagenesis and truncation studies have been conducted. These investigations have identified specific amino acids and regions that are indispensable for its function.

C-terminal truncation studies revealed that the full length of the peptide is not required for its primary activity. Synthetic Con-R variants lacking the final 7 or 10 amino acids (Con-R[1-20] and Con-R[1-17], respectively) retained their ability to bind cations and antagonize the NMDA receptor. nih.gov Interestingly, these shorter versions of the peptide exhibited more stable α-helical structures than the full-length Con-R. nih.gov However, further truncations led to a dramatic loss of activity. Deleting the sequence from Leu12 onwards (resulting in Con-R[1-11]) or from Met8 onwards (Con-R[1-7]) caused a severe reduction in inhibitory function. researchgate.netnih.gov

Alanine scanning mutagenesis, where individual amino acids are replaced by alanine, was performed on the fully active Con-R[1-17] fragment to pinpoint key residues. The results highlighted the critical importance of the N-terminal region, as substitutions within the first five amino acids led to substantial losses of activity, ranging from 11-fold to over 1000-fold. researchgate.netnih.gov Additionally, specific residues within the helical core were found to be crucial.

The table below summarizes key findings from these structure-activity relationship (SAR) studies.

Modification TypePeptide VariantKey Residues InvolvedResulting Change in Activity/Property
C-Terminal Truncation Con-R[1-17] & Con-R[1-20]C-terminal residuesUnaltered NMDA antagonist properties; more stable α-helix. nih.gov
Con-R[1-11]Leu12Severe loss of activity. researchgate.netnih.gov
Con-R[1-7]Met8Severe loss of activity. researchgate.netnih.gov
Alanine Substitution [Ala8]Con-R[1-17]Met8~20-fold decrease in inhibitor potency. researchgate.netnih.gov
[Ala12]Con-R[1-17]Leu12~55-fold decrease in inhibitor potency. researchgate.netnih.gov
N/AFirst 5 N-terminal amino acids11-fold to >1000-fold decrease in activity. researchgate.netnih.gov
Gla Substitution Con-R[γ11A/γ15A]Gla11, Gla15Lost ability to be stabilized by metal ions; 8.4-fold faster dissociation from the receptor. researchgate.netnih.govnih.gov

These studies collectively demonstrate that the N-terminal portion and specific hydrophobic residues within the helical region of this compound are the primary determinants of its NMDA receptor antagonist activity, while the Gla residues are essential for maintaining the stable, cation-dependent conformation required for potent receptor interaction.

Identification of Key Residues for NMDA Receptor Antagonism

The antagonist potency of Conantokin-R is highly dependent on specific amino acid residues, primarily located within its N-terminal region. Structure-activity relationship studies, particularly those employing alanine-scanning mutagenesis on the active fragment Con-R[1-17], have been instrumental in identifying these critical residues.

Progressive C-terminal truncations of the full 27-residue peptide have shown that a significant loss of activity occurs when the peptide is shortened beyond residue 12, with the Con-R[1-17] fragment retaining full activity. nih.gov Further studies using single alanine substitutions within this active fragment have pinpointed several residues as being essential for maintaining high antagonist potency. The replacement of any of the first five N-terminal amino acids with alanine leads to substantial decreases in activity, ranging from an 11-fold to over a 1000-fold loss of potency. nih.govresearchgate.net

Beyond the initial N-terminal sequence, two other residues have been identified as crucial for NMDA receptor antagonism. The substitution of Methionine at position 8 (Met8) with Alanine results in an approximately 20-fold decrease in inhibitory potency. nih.govresearchgate.net An even more significant loss of activity is observed when Leucine at position 12 (Leu12) is replaced by Alanine, causing a 55-fold reduction in potency. nih.govresearchgate.net These findings underscore the importance of the N-terminal amino acids and specific hydrophobic residues at positions 8 and 12 for the biological function of Conantokin-R.

Residue PositionSubstitutionEffect on Potency (Fold Decrease)Reference
1-5Alanine Scan11 to >1000 nih.gov, researchgate.net
8 (Met)Alanine~20 nih.gov, researchgate.net
12 (Leu)Alanine~55 nih.gov, researchgate.net

Table 1: Impact of Alanine Substitutions on the Antagonist Potency of Conantokin-R.

Mapping of the Binding Epitope

The binding epitope of Conantokin-R on the NMDA receptor has been localized based on the functional consequences of amino acid substitutions. The collective data from mutagenesis studies indicate that the key residues for antagonist activity are clustered in a specific region of the peptide's three-dimensional structure. nih.gov In the presence of divalent cations, many conantokins, including Con-R, adopt an α-helical structure. researchgate.net

The critical residues identified in the first five positions, along with Met8 and Leu12, are spatially arranged to form the primary interaction surface, or epitope, for the NMDA receptor. nih.gov This binding epitope is thought to be located on the N-terminal turn of the α-helix and extends to include residues on one face of the subsequent two turns of the helix. nih.gov This spatial arrangement allows the side chains of these crucial amino acids to engage with their corresponding binding pockets on the NMDA receptor, leading to the observed antagonist effect. Docking studies on various conantokins, including Con-R, suggest that they bind to active site residues within the NR2B subunit of the NMDA receptor. nih.govresearchgate.net

Structural Elements Governing Subtype Selectivity

Conantokins are known for their varying selectivity toward different NMDA receptor subunit compositions. wikipedia.org Functional NMDA receptors are typically heterotetramers composed of two NR1 subunits and two NR2 subunits (NR2A-D). acs.orgvliz.be Conantokin-R potently blocks NMDA-evoked currents in receptors containing NR2A and NR2B subunits but is significantly less effective against those containing the NR2D subunit. scielo.brphysiology.orgdoc-developpement-durable.org

The structural determinants for this subtype selectivity appear to be concentrated in the N-terminal region of the peptide. researchgate.net This has been demonstrated through the creation and characterization of chimeric peptides, which combine sequences from Conantokin-R and Conantokin-Br (a peptide with high potency for the NR2D subunit). researchgate.netnih.gov A chimera containing the N-terminal sequence of Con-R and the C-terminal sequence of Con-Br retained the selectivity profile of Con-R, indicating that the N-terminal region houses the key determinants for its lower potency at NR2D-containing receptors. researchgate.net

Further studies involving single and multiple amino acid substitutions have identified the residue at position 5 as a particularly important element for governing subtype selectivity among conantokins. scielo.brresearchgate.net For instance, in studies comparing Con-R and Con-Br, a Valine at position 5 in Con-R corresponds to a Tyrosine in Con-Br. Swapping these residues between the two peptides revealed that the presence of Tyrosine at this position increases potency for the NR2D subunit, while Valine leads to a decrease. researchgate.net

ConantokinKey Sequence Feature (Position 5)Selectivity ProfileReference
Conantokin-R ValinePotent at NR2A/NR2B; Weak at NR2D physiology.org, researchgate.net
Conantokin-Br TyrosinePotent at NR2D researchgate.net, doc-developpement-durable.org

Table 2: Role of Residue at Position 5 in NMDA Receptor Subtype Selectivity.

Rational Design of this compound Analogs

The detailed understanding of the structure-activity relationships of Conantokin-R provides a foundation for the rational design of synthetic analogs with modified properties. The goals of such designs typically include modulating antagonist potency and enhancing selectivity for specific NMDA receptor subunits.

Design Principles for Modulating Potency

The primary principle for designing potent Conantokin-R analogs is the preservation of the key residues and structural motifs identified as critical for NMDA receptor antagonism.

N-Terminal Integrity: The first five amino acids are crucial for activity. nih.gov Any modifications in this region must be conservative to avoid significant loss of potency.

Conservation of Key Hydrophobic Residues: Met8 and Leu12 are essential for high potency. nih.govresearchgate.net Analogs should retain these residues or feature substitutions that maintain the hydrophobic character and size at these positions to ensure proper interaction with the receptor.

Helical Structure Stabilization: The α-helical conformation, stabilized by γ-carboxyglutamate (Gla) residues binding to divalent cations, is important for presenting the binding epitope correctly. nih.gov The primary divalent cation binding site in Con-R has been localized to Gla11 and Gla15. nih.gov Design strategies should therefore maintain the integrity of these Gla residues or introduce alternative structural constraints, such as peptide stapling, to enforce the bioactive helical conformation. core.ac.uk Replacing Gla residues with dicarba bridges has been shown in Conantokin-G analogs to maintain or even enhance activity at NR2B subunits. core.ac.uk

Strategies for Enhancing Subunit Selectivity

Engineering greater subunit selectivity into Conantokin-R analogs is a key goal for developing more targeted pharmacological tools. The strategies are guided by the structural elements known to govern selectivity in the broader conantokin family.

N-Terminal Chimeras: As demonstrated by studies comparing Con-R and Con-Br, creating chimeric peptides by swapping N-terminal domains is a viable strategy to alter subtype selectivity. researchgate.netnih.gov This approach allows for the transfer of selectivity profiles between different conantokins.

Targeted Mutagenesis at Key Positions:

Position 5: This position is a critical determinant of selectivity. researchgate.net Introducing different amino acids at this position can systematically alter the potency towards different NR2 subunits. For example, replacing Val5 in Con-R with other residues could be explored to either increase its weak activity at NR2D or enhance its selectivity for NR2A/NR2B.

Position 8: While Met8 is important for the potency of Con-R, studies on Conantokin-T have shown that substitutions at this position can dramatically shift subtype preference. nih.gov For example, Con-T[M8I] became highly selective for the NR1a/2A subtype, while Con-T[M8A] and Con-T[M8Q] gained selectivity for NR2B-containing receptors. nih.gov Applying a similar strategy to Con-R by creating analogs with various substitutions at position 8 could yield novel selectivity profiles.

Modification of Inter-Gla Loops: In other conantokins, such as conRl-B, residues within the loop between Gla residues have been shown to be critical for selectivity. The presence of Lys8 and Pro10 in conRl-B, for instance, contributes to its high potency and selectivity for NR2B over NR2A. acs.org Modifying the corresponding loop region in Conantokin-R could be a promising strategy for engineering novel selectivities.

By applying these rational design principles, it is possible to generate a library of Conantokin-R analogs with fine-tuned potency and customized selectivity profiles, making them valuable probes for studying NMDA receptor function and potential leads for drug development. kau.edu.sacanterbury.ac.uk

Preclinical Pharmacological Efficacy in Disease Models

Neuroprotective Effects in Experimental Models

The overactivation of NMDA receptors is a key mechanism in excitotoxicity, a process that leads to neuronal cell death in a range of acute and chronic neurological conditions. doc-developpement-durable.org Conantokins, including Con-R, have been investigated for their ability to mitigate this damage. doc-developpement-durable.orggoogle.com

Attenuation of Excitotoxicity in In Vitro Neuronal Systems

In laboratory settings, Con-R has shown a capacity to protect neurons from excitotoxic insults. In cultured mouse cortical neurons, Con-R produced a block of inward currents evoked by NMDA. researchgate.netnih.gov Specifically, it blocked these currents with an IC50 of 350 nM when the neurons were voltage-clamped at -60 mV. researchgate.netnih.gov This action is selective, as Con-R did not affect currents evoked by gamma-aminobutyric acid (GABA) or kainate at a concentration of 3 µM. researchgate.netnih.gov This selectivity for the NMDA receptor is a crucial aspect of its neuroprotective potential, as it suggests a targeted mechanism of action that may spare other essential neurotransmitter systems. doc-developpement-durable.org

Impact on Neuronal Injury in Animal Models of Ischemia

The neuroprotective effects of conantokins have been demonstrated in animal models of ischemic brain injury. doc-developpement-durable.orgnih.gov While much of the in vivo ischemia research has focused on Conantokin-G (Con-G), the findings suggest a class effect for conantokins. doc-developpement-durable.orgplos.org For instance, Con-G has been shown to reduce brain infarction and promote significant recovery in rat models of transient middle cerebral artery occlusion. doc-developpement-durable.org It has also been found to reduce the size of cortical infarcts in neonatal rats subjected to hypoxia-ischemia. google.com Given that Con-R shares the fundamental mechanism of NMDA receptor antagonism, it is considered a promising candidate for providing neuroprotection in ischemic conditions. doc-developpement-durable.orgscielo.br

Anticonvulsant Properties in Animal Seizure Models

Conantokin-R has demonstrated potent anticonvulsant effects in a variety of preclinical seizure models, often showing a superior profile compared to other NMDA receptor antagonists like ifenprodil (B1662929) and dizocilpine (B47880) (MK-801). researchgate.netnih.gov

Efficacy in Audiogenic Seizure Paradigms

In Frings audiogenic seizure-susceptible mice, a well-established model for epilepsy research, Con-R effectively prevented sound-induced tonic extension seizures. doc-developpement-durable.orgresearchgate.netnih.gov This protection was achieved at doses that did not produce toxic effects. doc-developpement-durable.orgresearchgate.netnih.gov A study reported a high protective index of 17.5 for Con-R in this model, indicating a wide margin between its effective and toxic doses. nih.gov

Activity in Chemically and Electrically Induced Seizure Models

The anticonvulsant activity of Con-R extends to seizures induced by chemical and electrical means. In CF#1 mice, Con-R was effective against tonic extension seizures induced by both threshold (15 mA) and maximal (50 mA) electrical stimulation. researchgate.netnih.govnih.gov Furthermore, it partially blocked clonic seizures induced by the chemoconvulsant pentylenetetrazol. doc-developpement-durable.orgresearchgate.netnih.gov Notably, the anticonvulsant effects of Con-R in these models were observed at doses below those causing significant behavioral impairment, a distinct advantage over antagonists like MK-801 and ifenprodil. researchgate.netnih.gov

Potential in Other Neurological Conditions in Preclinical Settings

The therapeutic potential of conantokins, including Con-R, extends beyond neuroprotection and epilepsy. The role of NMDA receptors in chronic pain states suggests that their antagonists could be effective analgesics. doc-developpement-durable.orgmdpi.com While much of the pain research has centered on Con-G and Conantokin-T, the findings point to the potential utility of the broader conantokin class in managing pain. doc-developpement-durable.orgmdpi.com Preclinical studies have shown that conantokins can have potent anti-nociceptive effects in models of pain resulting from tissue injury, nerve injury, and inflammation. doc-developpement-durable.org

Interactive Data Table: Preclinical Efficacy of Conantokin R

Disease Model Category Specific Model Key Findings Reference(s)
Neuroprotection (In Vitro) Cultured Mouse Cortical NeuronsBlocked NMDA-evoked inward currents (IC50 = 350 nM); No effect on GABA- or kainate-evoked currents. researchgate.netnih.gov
Anticonvulsant Frings Audiogenic Seizure-Susceptible MicePrevented sound-induced tonic extension seizures at non-toxic doses; High protective index (17.5). doc-developpement-durable.orgresearchgate.netnih.govnih.gov
Anticonvulsant Electrically Induced Seizures (CF#1 Mice)Effective against tonic extension seizures induced by threshold (15 mA) and maximal (50 mA) stimulation. researchgate.netnih.govnih.gov
Anticonvulsant Chemically Induced Seizures (CF#1 Mice)Partially blocked clonic seizures induced by pentylenetetrazol. doc-developpement-durable.orgresearchgate.netnih.gov

Investigation in Animal Models of Pain

The role of NMDA receptors in the central sensitization processes that underlie chronic and neuropathic pain is well-established, making NMDA receptor antagonists a key area of analgesic research. acs.orgnih.gov The broader class of conantokins has demonstrated significant anti-nociceptive effects in various preclinical pain models. nih.govdoc-developpement-durable.org For instance, Conantokin-G and Conantokin-T have proven effective in mouse models of persistent pain (formalin test), chronic inflammatory pain (complete Freund's adjuvant-induced allodynia), and neuropathic pain (partial sciatic nerve ligation-induced allodynia). nih.gov

While specific efficacy data for this compound in these standardized pain models is not as extensively published as for Conantokin-G, patent literature affirms its activity as an analgesic agent. google.com Studies have shown that conantokins, including by extension this compound, possess analgesic properties in models such as nerve injury, nociceptive response to formalin injection, and NMDA-induced persistent pain. google.com The analgesic activity of conantokins is linked to their ability to antagonize NMDA receptors, particularly those containing the NR2B subunit, which are crucial in pain signaling pathways. acs.orgdoc-developpement-durable.org However, a detailed characterization of this compound's dose-response effects and comparative efficacy in these specific pain models remains less detailed in peer-reviewed literature compared to its counterparts like Conantokin-G. nih.govnih.gov

Table 1: Preclinical Efficacy of Conantokins in Pain Models

Compound Pain Model Species Key Findings Reference(s)
Conantokins (General) Nerve Injury, Formalin Injection, NMDA-induced Persistent Pain Rodents Demonstrated analgesic properties. google.com
Conantokin-G Formalin Test, Chronic Inflammatory Pain, Neuropathic Pain Mouse Potent anti-nociceptive effects observed. nih.gov

| Conantokin-T | Formalin Test, Chronic Inflammatory Pain, Neuropathic Pain | Mouse | Effective, with efficacy observed for four hours post-administration. | nih.gov |

Exploratory Studies in Models of Parkinson's Disease

The pathophysiology of Parkinson's disease involves the degeneration of dopaminergic neurons in the substantia nigra, leading to motor deficits. google.com NMDA receptor antagonists have been proposed as potential adjuncts to standard L-Dopa therapy, as they may help potentiate its effects and potentially offer neuroprotection against further neuronal degeneration. google.comnih.gov

Preclinical research has indicated that conantokins, as a class, show activity in animal models of Parkinson's disease. google.comingentaconnect.com For example, studies with Conantokin-G in a rat model of Parkinson's disease have shown that it can potentiate the contralateral rotations induced by L-Dopa, suggesting a potential for symptomatic improvement. google.com Furthermore, the neuroprotective potential of targeting specific NMDA receptor subunits is an area of active investigation. nih.govplos.org The NR2D subunit, for instance, is localized in the substantia nigra, a key brain region affected in Parkinson's disease. nih.gov

However, direct and specific investigations into the efficacy of this compound in animal models of Parkinson's disease are limited. researchgate.net While the general class of conantokins is considered promising, the focus of most published research has been on other members of the family, such as Conantokin-G. google.complos.org this compound has been shown to have a lower potency for the NR2D subunit compared to other subtypes, which may influence its potential utility for Parkinson's disease. nih.govnih.gov General statements in the literature suggest a potential role for conantokin-based drugs in neurodegenerative conditions like Parkinson's, but specific preclinical data for this compound is lacking. researchgate.net

Relevance to Alzheimer's Disease Pathophysiology in Model Systems

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta plaques and neurofibrillary tangles. nih.gov Dysregulation of the glutamatergic system, particularly the hyperactivity of NMDA receptors leading to excitotoxicity, is considered a key component of the disease's pathophysiology. nih.govresearchgate.net This has led to the clinical use of NMDA receptor antagonists for symptomatic treatment.

The potential of conantokins as therapeutic agents for Alzheimer's disease has been explored, primarily through computational and theoretical studies. In silico docking analyses suggest that conantokins, including this compound, can bind to the NR2B subunit of the NMDA receptor, proposing a mechanism by which they could act as antagonists and mitigate excitotoxicity. nih.govresearchgate.net These studies suggest that by blocking glutamatergic overstimulation, conantokins could prevent downstream neuronal damage and death associated with Alzheimer's pathology. nih.gov

Despite this theoretical rationale, there is a notable absence of published preclinical studies investigating the effects of this compound in established in vivo or in vitro models of Alzheimer's disease pathophysiology. While Conantokin-G has been suggested as a potential research tool for the disease, and the general therapeutic potential of conantokins for neurodegenerative disorders is acknowledged, specific experimental data demonstrating that this compound can alter disease-relevant endpoints (e.g., amyloid-beta or tau pathology, cognitive deficits) in animal models is not available in the current body of scientific literature. researchgate.netwikipedia.org

Table 2: NMDA Receptor Subunit Selectivity of this compound and Related Peptides

Compound NR2A IC₅₀ (µM) NR2B IC₅₀ (µM) NR2C IC₅₀ (µM) NR2D IC₅₀ (µM) Reference(s)
Conantokin-R 0.53 0.35 ~10 >10 nih.gov
Conantokin-G >10 0.1 1 1 nih.gov
Conantokin-T 3.2 0.58 ND ND nih.gov
Conantokin-Br < NR2C High Potency >10 High Potency vliz.benih.gov

ND: Not Determined

Biosynthesis and Chemical Synthesis of Conantokin R

Biogenesis in Conus radiatus

Conus radiatus, a predatory sea snail found in the waters off the Philippines, New Guinea, and Fiji, produces a complex venom containing a diverse array of peptides known as conotoxins. wikipedia.org These peptides are crucial for prey capture, defense, and deterring competitors. physiology.org Conotoxins are synthesized as precursor proteins, which are then post-translationally modified to yield the mature, active peptides. nih.gov

Conantokin R is a member of the conantokin family of conopeptides, which are distinguished by the presence of multiple γ-carboxyglutamate (Gla) residues and a general lack of disulfide bonds, although Conantokin-R itself possesses one. nih.govgoogle.comnih.gov The biosynthesis of this compound begins with the translation of its corresponding mRNA into a precursor peptide within the venom duct of Conus radiatus. nih.gov This precursor undergoes several post-translational modifications, the most critical being the vitamin K-dependent carboxylation of specific glutamate (B1630785) (Glu) residues to form γ-carboxyglutamate (Gla). google.com This modification is essential for the peptide's structure and biological activity.

The venom of a single Conus species can contain hundreds of unique conotoxins, showcasing a remarkable level of molecular diversity. nih.govnih.gov In Conus radiatus, this compound is just one of many venom components. The purification of this compound from the crude venom involves techniques like reverse-phase high-performance liquid chromatography (HPLC). google.comnih.gov

Solid-Phase Peptide Synthesis Methodologies

The limited availability of this compound from its natural source necessitates chemical synthesis for detailed structure-function studies and potential therapeutic development. Solid-phase peptide synthesis (SPPS) is the primary method used to produce this compound and its analogs. nih.govgoogle.com The Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed approach in automated SPPS. beilstein-journals.org

The synthesis of this compound presents unique challenges due to the presence of γ-carboxyglutamate residues and a disulfide bond. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. beilstein-journals.org For the incorporation of Gla residues, commercially available Fmoc-Gla(OtBu)₂-OH is typically used.

Key steps in the solid-phase synthesis of this compound include:

Resin and Linker Selection: A suitable resin, often a Rink Amide resin, is used to generate a C-terminally amidated peptide, which is a common feature of many conotoxins. nih.gov

Amino Acid Coupling: Each protected amino acid is activated and coupled to the N-terminus of the growing peptide chain. Coupling reagents like HBTU, HATU, or PyBOP are frequently used.

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminal amino acid using a base, typically piperidine (B6355638) in DMF, to allow for the next coupling reaction.

Disulfide Bond Formation: After the linear peptide chain is assembled and cleaved from the resin, the disulfide bond between the two cysteine residues is formed. This is often achieved through oxidation in solution. rsc.org

Purification and Characterization: The final synthesized peptide is purified using reverse-phase HPLC, and its identity and purity are confirmed by mass spectrometry and amino acid analysis. google.com

Table 1: Key Reagents in Solid-Phase Peptide Synthesis of this compound

Reagent/Component Function Reference
Fmoc-amino acids Building blocks of the peptide with temporary N-terminal protection. beilstein-journals.org
Rink Amide Resin Solid support for assembling the peptide chain, yields a C-terminal amide. nih.gov
HBTU/HATU/PyBOP Coupling reagents that activate the carboxylic acid of the incoming amino acid.
Piperidine Base used for the removal of the Fmoc protecting group.
Trifluoroacetic acid (TFA) Used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. google.com
Fmoc-Gla(OtBu)₂-OH Protected γ-carboxyglutamate residue for incorporation into the peptide chain. qyaobio.com

Strategies for Isotopic Labeling of this compound

Isotopic labeling is a powerful technique used in nuclear magnetic resonance (NMR) spectroscopy and other analytical methods to elucidate the three-dimensional structure and dynamics of peptides. For this compound, isotopic labeling can provide insights into its conformation and interaction with its target, the NMDA receptor.

Strategies for isotopic labeling of this compound typically involve the incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) during solid-phase peptide synthesis. This is achieved by using one or more Fmoc-amino acids that have been enriched with the desired isotope. For instance, ¹³C and ¹⁵N labeled amino acids can be incorporated to aid in NMR structural studies.

One approach involves using isotopically labeled glycine (B1666218), which can be synthesized and then incorporated into the peptide sequence. uva.nl The labeled peptide can then be analyzed by techniques like two-dimensional ¹H-NMR to obtain residue-specific conformational information. nih.gov These studies have been instrumental in revealing that this compound adopts an α-helical conformation, particularly in the presence of divalent cations like Ca²⁺ and Mg²⁺. nih.govuniprot.org

Production of this compound Derivatives and Chimeras

To investigate the structure-activity relationships of this compound and to develop analogs with improved properties, various derivatives and chimeras have been synthesized. google.com These modifications can involve amino acid substitutions, truncations, and the creation of hybrid peptides.

Truncated Derivatives: Studies have shown that truncated versions of this compound, with deletions from the C-terminus, can retain their NMDA receptor antagonist activity. nih.gov For example, a variant containing only the first 17 amino acids (con-R[1-17]) was found to have similar cation binding and antagonist properties to the full-length peptide. nih.govnih.gov This suggests that the N-terminal region is crucial for its function.

Chimeric Peptides: Chimeras have been created by combining segments of this compound with corresponding regions from other conantokins, such as Conantokin-Br from Conus brettinghami. nih.govresearchgate.net By synthesizing reciprocal chimeras, researchers have been able to pinpoint specific regions and even single amino acid residues that determine the peptide's selectivity for different NMDA receptor subunits. nih.gov For instance, a chimera with the N-terminus of Conantokin-Br and the C-terminus of this compound helped to demonstrate that determinants for NR2D subunit selectivity reside in the N-terminal region. nih.govresearchgate.net

These synthetic strategies, including the creation of derivatives and chimeras, are essential for dissecting the molecular basis of this compound's activity and for designing new therapeutic leads. google.comnih.govjustia.com

Table 2: Examples of this compound Derivatives and Chimeras

Derivative/Chimera Description Key Finding Reference
Con-R[1-17] A truncated version of this compound, containing the first 17 amino acids. The N-terminal region is sufficient for NMDA receptor antagonist activity and cation binding. nih.govnih.gov
Con-Br/R A chimeric peptide with the N-terminal region of Conantokin-Br and the C-terminal region of this compound. Determinants for NR2D receptor subtype selectivity are located in the N-terminal region of the conantokin peptide. nih.gov
Con-R/Br A reciprocal chimera with the N-terminal region of this compound and the C-terminal region of Conantokin-Br. Further elucidated the role of the N-terminal sequence in determining NMDA receptor subtype selectivity. nih.gov

Advanced Research Methodologies for Conantokin R Studies

Electrophysiological Techniques

Electrophysiological studies have been fundamental in characterizing the inhibitory action of Conantokin R on NMDA receptors. These techniques allow for direct measurement of ion flow through receptor channels in response to the peptide.

Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes

The two-electrode voltage-clamp (TEVC) technique is a powerful tool for studying ion channels and receptors expressed in large cells, such as Xenopus laevis oocytes. nih.govresearchgate.netnpielectronic.com This method involves inserting two microelectrodes into the oocyte: one to measure the membrane potential and the other to inject current, thereby "clamping" the voltage at a desired level. nih.govresearchgate.netnpielectronic.com This allows researchers to record the currents generated by the activity of expressed ion channels. nih.govresearchgate.net

In the context of this compound, researchers inject Xenopus oocytes with RNA encoding for specific subunits of the NMDA receptor. nih.gov By expressing different combinations of NR1 and NR2 subunits, the selectivity of this compound can be precisely determined. Voltage-clamp recordings from these oocytes have shown that this compound potently blocks NMDA-evoked currents. researchgate.net These studies revealed that this compound has a distinct preference for certain NR2 subunits, exhibiting nearly equal selectivity for NR2B and NR2A subunits, followed by a lower potency for NR2C and a much lower potency for NR2D. nih.govresearchgate.netdoc-developpement-durable.org Specifically, the order of preference for NR2 subunits was determined to be NR2B ≈ NR2A > NR2C >> NR2D. nih.gov Importantly, this compound showed no effect on oocytes expressing AMPA (GluR1) or kainate (GluR6) receptor subunits, highlighting its specificity for the NMDA receptor. nih.gov

NMDA Receptor Subunit CombinationThis compound ActivitySource
NR1/NR2APotent inhibition nih.govresearchgate.netdoc-developpement-durable.org
NR1/NR2BPotent inhibition nih.govresearchgate.netdoc-developpement-durable.org
NR1/NR2CWeaker inhibition nih.gov
NR1/NR2DWeakest inhibition nih.gov
AMPA (GluR1) / Kainate (GluR6)No effect nih.gov

Whole-Cell Patch-Clamp Analysis in Neuronal Cultures

Whole-cell patch-clamp analysis is another critical electrophysiological technique used to study ion channel function, typically in cultured neurons. nih.govphysiology.org This method provides detailed insights into how a compound affects native receptors in a more physiologically relevant environment.

Studies using whole-cell patch-clamp on cultured murine hippocampal and cortical neurons have further characterized the inhibitory properties of this compound. nih.govnih.gov In mouse cortical neurons voltage-clamped at -60 mV, the application of this compound resulted in a slowly developing block of inward currents evoked by NMDA and glycine (B1666218). nih.gov The half-maximal inhibitory concentration (IC₅₀) for this block was determined to be 350 nM. nih.gov Further characterization using this technique helped to evaluate the contribution of specific amino acid residues to the binding and inhibitory kinetics of the peptide. nih.gov For instance, variants of this compound with alanine (B10760859) substitutions (e.g., con-R[γ11A/γ15A]) showed a significantly faster off-rate (τoff), indicating that the C-terminal gamma-carboxyglutamic acid (Gla) residues contribute to a more tenacious binding to the NMDA receptor. nih.gov

ParameterValueCell TypeSource
IC₅₀350 nMMouse cortical neurons nih.gov
Inhibition KineticsSlowly developing blockMouse cortical neurons nih.gov
Effect of γ11A/γ15A substitution8.4-fold decrease in τoffEmbryonic murine hippocampal neurons nih.gov

Ligand Binding Assays

Ligand binding assays are essential for quantifying the affinity of a compound for its receptor and for understanding the nature of this interaction.

Radioligand Displacement Studies for Receptor Affinity Determination

Radioligand displacement assays are a common method to determine the binding affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the target receptor. epa.govuniversiteitleiden.nl For NMDA receptor antagonists, a frequently used radioligand is [³H]MK-801, a specific channel blocker. nih.govresearchgate.net

The NMDA receptor antagonist activity of this compound has been demonstrated using an assay that measures the inhibition of spermine-enhanced binding of [³H]MK-801 to rat brain membranes. researchgate.netdoc-developpement-durable.orgnih.gov In these competitive binding experiments, chemically synthesized this compound yielded an IC₅₀ value of 93 nM. nih.gov This indicated a higher potency compared to other characterized conantokins like conantokin-G and conantokin-T. nih.gov Further studies using synthetic analogs of this compound helped to map the structural elements crucial for receptor binding. researchgate.net For example, progressive C-terminal truncations and single alanine substitutions revealed that the N-terminal region and specific residues like Met8 and Leu12 are critical for high-affinity binding and antagonist activity. researchgate.netresearchgate.net

Assay TypeRadioligandPreparationResult (IC₅₀)Source
Radioligand Displacement[³H]MK-801Rat brain membranes93 nM nih.gov

Functional Assays for Receptor Activation and Inhibition

Functional assays move beyond simple binding to measure the biological response elicited by the ligand-receptor interaction. The electrophysiological techniques described above (TEVC and patch-clamp) are primary examples of functional assays for inhibition, as they directly measure the reduction in ion current through the NMDA receptor channel in the presence of this compound. nih.govdoc-developpement-durable.org These experiments confirm that the binding of this compound translates into a functional block of the receptor. nih.govresearchgate.net The data consistently show that this compound acts as a non-competitive antagonist of the NMDA receptor. nih.gov

Biophysical Characterization Techniques

Biophysical techniques are employed to study the physical properties of molecules, such as their structure and stability, and their interaction with other molecules like metal ions.

Circular dichroism (CD) spectroscopy is a key technique used to investigate the secondary structure of peptides. nih.govresearchgate.netacs.org CD analysis of this compound in its metal-free state indicated a low content of α-helical structure. nih.gov However, upon the addition of divalent cations such as Ca²⁺ or Mg²⁺, a significant increase in α-helicity was observed. nih.gov This cation-dependent structural stabilization is a characteristic feature of conantokins, attributed to the presence of γ-carboxyglutamic acid (Gla) residues which chelate the metal ions and promote a helical conformation. researchgate.netnih.gov

Isothermal titration calorimetry (ITC) has been used to directly measure the thermodynamics of metal ion binding to this compound. nih.gov These experiments revealed specific binding sites for divalent cations. For instance, ITC showed that this compound has one detectable binding site for Mg²⁺ with a dissociation constant (Kd) of 6.5 µM. nih.gov The same technique identified two distinct binding sites for Zn²⁺, with Kd values of 150 nM and 170 µM, respectively. nih.gov

TechniqueConditionObservation/ResultSource
Circular Dichroism (CD)Metal-freeLow α-helical content nih.gov
Circular Dichroism (CD)+ Ca²⁺ or Mg²⁺Increased α-helicity nih.gov
Isothermal Titration Calorimetry (ITC)Mg²⁺ bindingKd = 6.5 µM (one site) nih.gov
Isothermal Titration Calorimetry (ITC)Zn²⁺ bindingKd1 = 150 nM, Kd2 = 170 µM (two sites) nih.gov

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. biorxiv.org This method measures the differential absorption of left- and right-handed circularly polarized light, which is sensitive to the regular, repeating structural elements like α-helices and β-sheets. biorxiv.org

In the study of this compound, CD analysis has been instrumental in revealing key structural characteristics. Research indicates that the metal-free (apo) form of this compound exhibits a low content of α-helical structure. nih.gov However, the peptide undergoes a significant conformational change upon the introduction of divalent cations. The addition of Ca²⁺, Mg²⁺, or Zn²⁺ leads to a marked increase in the α-helicity of the peptide. nih.gov This cation-dependent structural stabilization is a hallmark of the conantokin family of peptides, which contain multiple γ-carboxyglutamate (Gla) residues that chelate metal ions and induce a more ordered helical conformation. nih.gov

Further studies involving synthetic variants of this compound have also utilized CD spectroscopy to probe structure-function relationships. For instance, analogs with specific amino acid substitutions or truncations were analyzed to see how these changes affected the peptide's ability to form a stable α-helix in the presence of metal ions. researchgate.netnih.gov It was observed that variants with substitutions for Gla¹¹ and Gla¹⁵, as well as fragments shorter than 15 residues, were unable to be structurally stabilized by metal ions, confirming the critical role of these residues in forming the primary divalent cation binding site. researchgate.netnih.gov

Table 1: Summary of Circular Dichroism (CD) Findings for this compound

Condition Observed Secondary Structure Implication Reference(s)
Metal-Free (Apo-form) Low α-helical content The peptide is relatively unstructured in the absence of metal ions. nih.gov
Plus Divalent Cations (Ca²⁺, Mg²⁺) Increased α-helical content Divalent cations induce and stabilize a helical conformation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of biomolecules at atomic resolution. mdpi.com For peptides like this compound, two-dimensional (2D) ¹H-NMR techniques provide detailed, residue-specific information about the peptide's fold in solution. nih.gov

The conformational state of this compound has been elucidated through several NMR-based approaches. Analysis of α-proton chemical shifts, Nuclear Overhauser Effect (NOE) patterns, and hydrogen exchange rates collectively indicated a stable α-helical conformation for the N-terminal segment, specifically residues 1-19. nih.gov The NOE data, which identifies protons that are close in space, is particularly crucial for defining the peptide's fold, while slow hydrogen exchange rates for backbone amide protons are indicative of their involvement in stable hydrogen bonds, a key feature of α-helices. nih.gov

NMR has also been used to compare the structure of this compound with other members of the conantokin family, such as Conantokin-G and Conantokin-T. acs.orguq.edu.au These studies often employ a suite of 2D NMR experiments, including Total Correlated Spectroscopy (TOCSY) for assigning proton resonances within an amino acid spin system, and Nuclear Overhauser Enhancement Spectroscopy (NOESY) to derive inter-proton distance restraints used for structure calculation. uq.edu.au Such comparative studies have revealed that while the presence of an N-terminal α-helix stabilized by divalent cations is a common structural motif, subtle differences in conformation can influence receptor selectivity and potency. acs.org

Computational and Molecular Modeling Approaches

Computational methods, including molecular docking and dynamics simulations, serve as powerful complements to experimental techniques. nih.govmdpi.com These in silico approaches provide dynamic, atom-level insights into how this compound interacts with its receptor and how its structure fluctuates over time.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov This method is widely used to understand the structural basis of ligand-receptor interactions and to guide the design of new therapeutic agents. nih.gov

For this compound and related peptides, molecular docking simulations have been performed to model their interaction with the NMDA receptor. nih.govresearchgate.net Using programs like AutoDock, researchers have been able to simulate the binding of conantokins to the ligand-binding domain of NMDA receptor subunits. nih.govresearchgate.net These simulations have shown that conantokins, including by inference this compound, tend to bind within the conserved active sites of both human and rat NMDA receptors. nih.gov The analysis of these docked complexes reveals critical interactions, such as those with specific glutamine and glutamic acid residues within the receptor's binding pocket, which are crucial for the peptide's antagonist activity. nih.gov

Table 2: Molecular Docking Insights for Conantokin-Receptor Interactions

Computational Tool Receptor Target Key Findings Reference(s)
AutoDock 4.2 NMDA Receptors (Human, Rat) Conantokins bind to conserved active site residues. nih.govresearchgate.net
Molecular Modeling NMDA Receptor Interactions with glutamine and glutamic acid residues in the binding pocket are predicted. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations provide a virtual "microscope" for observing the motion of atoms and molecules over time. mdpi.commpg.de By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility of peptides like this compound and the stability of ligand-receptor complexes. mdpi.com

MD simulations have been applied to study this compound chimeras to understand their structural stability. nih.gov In one study, a 1.25 nanosecond MD simulation of a chimera involving parts of this compound confirmed that the α-helical structure in the N-terminal region (residues 2-13) is a dominant and stable conformational feature in an aqueous environment. nih.gov The stability of the conformation during the simulation was quantified by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. Lower RMSD values for the helical region indicated that this motif acts as a stabilizing scaffold for the entire peptide structure. nih.gov These simulations are crucial for validating structural models derived from NMR or CD and for exploring conformational states that may be too transient to capture with experimental methods alone. mpg.de

In Vivo Animal Model Paradigms for Functional Assessment

While in vitro and in silico methods provide foundational knowledge about a compound's physical and chemical properties, in vivo animal models are essential for assessing its ultimate biological function and therapeutic potential in a complex physiological system.

Behavioral Assays for Neurological Function Assessment

To evaluate the functional consequences of this compound's antagonism of the NMDA receptor, researchers employ various behavioral assays in animal models, typically mice. researchgate.net These assays are designed to assess neurological functions such as seizure susceptibility, which is heavily modulated by NMDA receptor activity.

This compound has demonstrated significant anticonvulsant activity in several well-established seizure models. researchgate.net For example, it was shown to be effective at preventing sound-induced tonic extension seizures in Frings audiogenic seizure-susceptible mice. researchgate.net It was also potent in protecting against seizures induced by both threshold and maximal electrical stimulation. researchgate.net Furthermore, this compound partially blocked clonic seizures induced by the chemical convulsant pentylenetetrazol. researchgate.net A key finding from these studies is that the peptide was effective at intracerebroventricular doses that did not produce significant behavioral impairment, indicating a favorable therapeutic window compared to other non-selective NMDA antagonists like dizocilpine (B47880) (MK-801). researchgate.net Another study utilized the 6 Hz partial psychomotor seizure test in mice to confirm the anticonvulsant potential of conantokins. acs.orgnih.gov These behavioral paradigms are critical for validating the peptide's in vivo efficacy and for differentiating its specific neurological effects. researchgate.net

Table 3: Summary of Behavioral Assays for this compound Functional Assessment

Animal Model Behavioral Assay Key Finding Reference(s)
Frings Mice Audiogenic (sound-induced) seizure test Con-R prevented tonic extension seizures at non-toxic doses. researchgate.net
CF#1 Mice Maximal Electroshock Seizure (MES) test Con-R was effective against tonic extension seizures. researchgate.net
CF#1 Mice Pentylenetetrazol (PTZ) seizure test Con-R partially blocked clonic seizures. researchgate.net
CF No 1 Mice 6 Hz psychomotor seizure test Confirmed anticonvulsant potential of conantokins. acs.orgnih.gov

Neurochemical and Gene Expression Analysis in Brain Tissue

Advanced research on this compound has delved into its effects on the intricate neurochemical landscape and gene expression patterns within brain tissue. These studies are pivotal in elucidating the molecular mechanisms that underpin its potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Methodologies such as quantitative RT-PCR and microarray analysis are employed to investigate changes in gene expression in brain regions following the administration of conantokins. mdpi.complos.org For instance, studies have analyzed the expression of genes related to the NMDA receptor signaling pathway in the hippocampus of animal models. mdpi.com These analyses often involve the extraction of total mRNA from specific brain tissues, followed by reverse transcription and PCR amplification to quantify the levels of specific gene transcripts. mdpi.comnih.gov

Research has demonstrated that conantokins can significantly modulate the expression of key genes involved in neuronal function and survival. A notable example is the effect on the immediate early gene c-fos. In models of ischemic brain injury, treatment with conantokin-G, a related peptide, has been shown to reduce the expression of the c-fos gene in the injured area by as much as 50%. dtic.mildoc-developpement-durable.org This downregulation of c-fos is associated with neuroprotective effects. dtic.milnih.gov

Furthermore, conantokins influence the expression of genes that regulate apoptosis, such as Bcl-2 and bax. Following ischemic injury, conantokin-G treatment has been associated with the preservation of Bcl-2 immunoreactivity, an anti-apoptotic protein, while levels of the pro-apoptotic protein Bax may be concurrently altered. dtic.milplos.org

Studies focusing on variants of conantokins, such as con-T[M8Q], have provided further insights. In morphine-dependent mice, this analog effectively inhibited the transcription and expression of several signaling molecules in the hippocampus related to the NMDA receptor NR2B subunit. mdpi.com This includes the downregulation of GluN2B, p-GluN2B, CaMKII-α, CaMKII-β, CaMKIV, pERK, and c-fos. mdpi.com These findings highlight the ability of conantokins to interfere with the molecular cascades associated with conditions like opioid dependence.

The analysis of NMDA receptor subunit gene expression is another critical area of investigation. This compound exhibits a preference for different NR2 subunits, with studies showing the order of preference to be NR2B and NR2A over NR2C and NR2D. researchgate.net The expression of these subunits varies regionally and developmentally in the brain, which has significant implications for the therapeutic applications of this compound. researchgate.netnih.gov Research has utilized heterologous expression systems, such as Xenopus oocytes, to precisely characterize the interaction of this compound with specific NMDA receptor subunit combinations. researchgate.netnih.gov

The table below summarizes key findings from neurochemical and gene expression analyses of conantokins in brain tissue.

Analysis Type Key Findings Associated Conantokin Model System Reference(s)
Gene ExpressionReduction of c-fos gene expression by 50% in the core infarct volume.Conantokin-GRat model of transient focal brain ischemia dtic.mil
Gene ExpressionPreservation of Bcl-2 immunoreactivity.Conantokin-GRat model of transient focal brain ischemia dtic.mil
Gene ExpressionInhibition of transcription and expression of NR2B, p-NR2B, CaMKII-α, CaMKII-β, CaMKIV, pERK, and c-fos.con-T[M8Q]Morphine-dependent mice (hippocampus) mdpi.com
Receptor Subunit SelectivityPreferential inhibition of NR2B and NR2A subunits over NR2C and NR2D.This compoundXenopus oocytes expressing heteromeric NMDA receptors researchgate.net

These detailed analyses of neurochemical and gene expression changes provide a deeper understanding of the molecular pharmacology of this compound and its potential as a therapeutic agent for various neurological disorders.

Comparative Analysis with Other Nmda Receptor Modulators

Distinctions from Other Conantoxins (e.g., Conantokin G, T, L)

The conantokin family of peptides, derived from the venom of marine cone snails, are the only known naturally occurring peptide antagonists of the NMDA receptor. wikipedia.org While they share a common target, individual conantokins display significant heterogeneity in their structure and function.

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits, with four different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) conferring distinct pharmacological properties. The subunit selectivity of conantokins is a key feature that dictates their specific biological effects.

Conantokin R (Con-R) demonstrates a preference for NMDA receptors containing GluN2B and GluN2A subunits. nih.gov Electrophysiological studies on Xenopus oocytes have shown its order of preference to be GluN2B ≈ GluN2A > GluN2C >> GluN2D. nih.gov In mouse cortical neurons, Con-R blocks NMDA-evoked currents with an IC50 of 350 nM. nih.gov

In contrast, Conantokin G (Con-G) is renowned for its high selectivity for the GluN2B subunit. nih.govmedchemexpress.com It potently inhibits NMDA receptors containing the GluN2B subunit while having minimal effect on those containing GluN2A. nih.gov For instance, Con-G inhibits NMDA-evoked currents in murine cortical neurons with an IC50 of 480 nM. medchemexpress.com

Conantokin T (Con-T) is considered a less selective antagonist, inhibiting both GluN2A- and GluN2B-containing NMDA receptors. medchemexpress.comnih.gov This broader activity profile distinguishes it from the more targeted actions of Con-G and Con-R.

Conantokin L (Con-L), similar to Con-R, is an effective anticonvulsant that powerfully blocks NMDA-evoked currents. wikipedia.org While detailed side-by-side comparative data for Con-L across all subunits is less available, its functional similarity to Con-R suggests a potent, though not necessarily identical, interaction with NMDA receptor subtypes.

Table 1: Comparative NMDA Receptor Subunit Selectivity of Conantokins

Compound GluN2A Selectivity GluN2B Selectivity GluN2C Selectivity GluN2D Selectivity Reference
This compound Potent Potent (≈ GluN2A) Moderate Weak nih.gov
Conantokin G Weak High - - nih.govnih.gov
Conantokin T Potent Potent - - nih.gov
Conantokin L Potent Blocker Potent Blocker - - wikipedia.org

This table provides a qualitative summary of the subunit selectivity profiles. The exact potency can vary based on the experimental system.

The functional differences among conantokins are rooted in their structural diversity. These peptides contain multiple post-translationally modified gamma-carboxyglutamate (B555490) (Gla) residues, which are crucial for their biological activity and ability to form stable α-helical structures, often in the presence of divalent cations like Ca²⁺. wikipedia.orgdoc-developpement-durable.org

This compound is a 27-residue peptide that, unlike most other conantokins, features a single disulfide bond. nih.gov Its α-helical conformation, which is important for its antagonist activity, is stabilized by divalent cations. nih.gov Truncation studies have shown that the N-terminal region is the primary determinant of its receptor function. nih.gov

Conantokin G is a shorter, 17-amino-acid peptide that lacks a disulfide bond. medchemexpress.com Its high selectivity for the GluN2B subunit is attributed to specific amino acid residues that interact with the S2 region of the GluN2B subunit. nih.gov

Conantokin T contains 21 amino acids and also lacks a disulfide bond. nih.gov Its broader selectivity profile is a consequence of its unique amino acid sequence. Interestingly, synthetic variants of Con-T have been engineered to enhance selectivity for specific subunits, demonstrating that subtle changes in the peptide backbone can dramatically alter function. nih.gov

The presence and positioning of Gla residues, along with other key amino acids, create distinct surfaces on each conantokin that interact differently with the various NMDA receptor subunits. For example, both Con-G and Con-R require divalent cations to stabilize their α-helical structure, whereas Con-T can form a stable helix even in their absence. plos.org These structural nuances are fundamental to the diverse pharmacological profiles observed within the conantokin family.

Comparative Subunit Selectivity Profiles

Comparison with Synthetic NMDA Receptor Antagonists

This compound and other conantokins offer several advantages over traditional, small-molecule synthetic NMDA receptor antagonists like dizocilpine (B47880) (MK-801) and ifenprodil (B1662929).

In preclinical models of epilepsy, this compound has demonstrated a superior anticonvulsant profile compared to synthetic antagonists. In the Frings audiogenic seizure-susceptible mouse model, Con-R effectively prevented tonic extension seizures at doses that did not produce behavioral toxicity. nih.gov It was also effective against seizures induced by maximal electrical stimulation and partially blocked those induced by pentylenetetrazol. nih.gov In stark contrast, synthetic non-competitive antagonists like MK-801 and ifenprodil were only effective at doses that caused significant behavioral impairment. nih.govresearchgate.net This suggests that the subtype selectivity of Con-R provides a wider therapeutic window, separating the desired anticonvulsant effects from undesirable side effects. researchgate.net

Similarly, Conantokin G has shown significant neuroprotective effects in preclinical models of ischemia. doc-developpement-durable.org In rat models of stroke, treatment with Con-G reduced brain infarction and improved recovery. doc-developpement-durable.org The ability of these peptides to target specific NMDA receptor subtypes, particularly GluN2B which is heavily implicated in excitotoxicity, is believed to underlie their efficacy and improved safety profile compared to non-selective synthetic antagonists that block all NMDA receptor subtypes, often leading to significant adverse effects. doc-developpement-durable.org

Table 2: Comparative Efficacy in Preclinical Seizure Models

Compound Model Efficacy Toxicity Profile Reference
This compound Audiogenic Seizures (mice) High Effective at non-toxic doses nih.gov
This compound Maximal Electroshock (mice) High Effective at non-toxic doses nih.gov
MK-801 Audiogenic Seizures (mice) Effective Only at behaviorally impairing doses nih.govresearchgate.net
Ifenprodil Audiogenic Seizures (mice) Effective Only at behaviorally impairing doses nih.govresearchgate.net

The mechanisms by which conantokins and synthetic antagonists modulate NMDA receptor function are distinct. This compound acts as a non-competitive antagonist. nih.gov Its binding site is separate from the glutamate (B1630785) and glycine (B1666218) binding sites, and it allosterically modulates receptor function.

In contrast, the mechanism can vary even within the conantokin family. For example, Conantokin G has been described as a competitive antagonist at the NMDA binding site on the GluN2B subunit. medchemexpress.com This is different from synthetic non-competitive antagonists like MK-801, which is an open-channel blocker that binds within the ion channel pore, and ifenprodil, which is an allosteric modulator that selectively inhibits GluN2B-containing receptors.

The primary pharmacological advantage of conantokins like Con-R stems from their subunit selectivity. researchgate.net Non-selective synthetic antagonists block NMDA receptors throughout the central nervous system, which can interfere with normal physiological processes like learning and memory, and can lead to psychomimetic side effects. By selectively targeting receptor subtypes implicated in specific pathological conditions (e.g., GluN2B in excitotoxicity and pain), conantokins may offer a more targeted therapeutic approach with a reduced burden of side effects. doc-developpement-durable.org The peptide nature of conantokins also provides a unique scaffold for further drug development, allowing for the engineering of variants with fine-tuned selectivity and pharmacokinetic properties. nih.gov

Future Research Directions and Unaddressed Questions

Elucidation of Additional Molecular Targets of Conantokin R

While the primary molecular target of this compound is the NMDA receptor, a comprehensive understanding of its potential interactions with other neuronal targets is crucial. rndsystems.com Future research should focus on systematically screening this compound against a broad panel of receptors and ion channels to identify any off-target effects or novel therapeutic targets.

Current evidence indicates that this compound exhibits selectivity for different NMDA receptor subunits, with a preference for NR2B and NR2A subunits over NR2C and NR2D. researchgate.netacs.org However, the precise nature of these interactions and the potential for allosteric modulation at sites other than the primary glutamate (B1630785) binding site warrant further investigation. It is also known that this compound does not affect α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) or kainate receptors. researchgate.net The exploration of its effects on other glutamate receptor subtypes and even non-glutamate receptor systems could unveil previously unknown mechanisms of action.

Exploration of Novel Therapeutic Applications in Preclinical Models

The established anticonvulsant properties of this compound in various preclinical models of epilepsy, such as the Frings audiogenic seizure-susceptible mouse model, have been a primary focus of research. nih.govnih.govresearchgate.net However, its role as an NMDA receptor antagonist suggests potential efficacy in a wider range of neurological and psychiatric disorders characterized by glutamate excitotoxicity.

Future preclinical studies should explore the therapeutic potential of this compound in models of:

Neuropathic Pain: Given the role of NMDA receptors in central sensitization, a key mechanism in chronic pain, this compound could offer a novel analgesic approach. nih.govgoogle.com

Parkinson's Disease: NMDA receptor antagonists have been proposed as potential adjuncts to L-Dopa therapy, potentially reducing side effects and providing neuroprotection. google.com

Ischemic Stroke: While other conantokins like Conantokin-G have shown neuroprotective effects in models of focal cerebral ischemia, the specific potential of this compound in this context remains to be thoroughly investigated. nih.govcardiologyresearchjournal.com

Preclinical Therapeutic Applications of this compound
DisorderPreclinical ModelObserved EffectReference
EpilepsyFrings audiogenic seizure susceptible micePotent suppression of audiogenic seizures nih.gov
EpilepsyCF#1 mice (maximal electroshock, pentylenetetrazol-induced seizures)Effective in suppressing seizures nih.gov
PainAnimal pain modelsDemonstrated activity google.com
Parkinson's DiseaseAnimal models for Parkinson's diseaseDemonstrated activity google.com

Development of Next-Generation this compound Analogs with Enhanced Profiles

The native structure of this compound, while potent, possesses limitations for therapeutic development, including its peptide nature which restricts oral bioavailability. The development of next-generation analogs with enhanced pharmacological profiles is a critical area of future research.

Structure-activity relationship (SAR) studies have already identified key amino acid residues that are crucial for its activity. doc-developpement-durable.orgresearchgate.netnih.gov For instance, substitutions at positions within the N-terminal region and at Met8 and Leu12 have been shown to significantly impact potency. doc-developpement-durable.orgnih.gov Building on this knowledge, future research should focus on:

Improving Subunit Selectivity: Creating analogs with even greater selectivity for specific NR2 subunits could lead to therapies with fewer side effects. Chimeric analogs, such as those combining elements of this compound and Conantokin-Br, have been synthesized to probe the determinants of NR2D selectivity. nih.govfigshare.com

Enhancing Stability and Bioavailability: Modifications such as C-terminal amidation or the incorporation of non-natural amino acids could improve resistance to proteases and enhance in vivo stability. google.com

Blood-Brain Barrier Penetration: A major hurdle for peptide-based CNS drugs is their inability to cross the blood-brain barrier. Future analog design should incorporate strategies to improve brain penetration, potentially through conjugation with carrier molecules or by designing smaller, more lipophilic mimetics.

Key Residues and Modifications in this compound Analogs
ModificationEffect on Activity/PotencyReference
Single Ala substitution of first five N-terminal residuesConsiderable loss of activity (11-fold to >1000-fold) doc-developpement-durable.org
Substitution of Met8 by Ala~20-fold reduction in potency doc-developpement-durable.org
Substitution of Leu12 by Ala~55-fold reduction in potency doc-developpement-durable.org
Chimeras with Conantokin-BrAltered NR2D selectivity nih.govfigshare.com
C-terminal amidationRetained biological activity google.com

Mechanistic Insights into Long-Term Effects in Neural Systems

Current research has primarily focused on the acute effects of this compound in preclinical models. A significant gap in our knowledge is the understanding of the long-term consequences of its administration on neural systems. Given the critical role of NMDA receptors in synaptic plasticity, learning, and memory, it is imperative to investigate the potential for long-term alterations in neuronal function. google.com

Future research should address:

Synaptic Plasticity: Studies on long-term potentiation (LTP) and long-term depression (LTD) in the presence of this compound would provide insights into its impact on the fundamental mechanisms of learning and memory.

Neuronal Development and Connectivity: The role of NMDA receptors in synaptogenesis raises questions about the potential effects of this compound on neuronal development, particularly if considered for use in pediatric populations. google.com

Gene Expression and Protein Synthesis: Long-term exposure to an NMDA receptor antagonist could lead to compensatory changes in the expression of receptor subunits and other related proteins. Transcriptomic and proteomic analyses of brain tissue following chronic this compound administration would be highly informative.

Investigation of Translational Challenges for this compound-Based Therapeutics (excluding clinical trials)

The path from a promising preclinical compound to a viable therapeutic is fraught with challenges. For this compound, several translational hurdles need to be addressed before it can be considered for clinical development.

Key areas for investigation include:

Pharmacokinetics and Pharmacodynamics (PK/PD): A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs is essential. As a peptide, it is likely to have a short half-life and poor oral bioavailability, necessitating alternative delivery methods such as intrathecal administration. nih.gov

Immunogenicity: The potential for peptide-based drugs to elicit an immune response is a significant concern. Preclinical studies should assess the immunogenic potential of this compound and its analogs.

Species-Specific Differences: The pharmacological properties of conotoxins can differ between species due to variations in their molecular targets. nih.gov It is crucial to evaluate the potency and selectivity of this compound on human NMDA receptors to ensure that the preclinical findings are translatable to humans.

Q & A

Basic Research Questions

Q. What structural features of Conantokin-R influence its selectivity for NMDA receptor subunits?

  • Methodological Answer : Conantokin-R's selectivity is primarily dictated by its γ-carboxyglutamate (Gla) residues and their spatial arrangement. Gla residues coordinate divalent cations (e.g., Ca²⁺, Mg²⁺), inducing helical conformations critical for binding NMDA receptor subunits. NMR studies reveal that metal binding stabilizes α-helical structures, with Gla3, Gla4, Gla7, Gla10, and Gla14 forming cation-binding pockets . Mutagenesis of Gla residues in conantokin-G (a homolog) demonstrated reduced Mg²⁺ binding and disrupted helicity, highlighting their role in structural stability and receptor interaction .

Q. What experimental assays are standard for evaluating Conantokin-R's bioactivity?

  • Methodological Answer : Key assays include:

  • Electrophysiology : Measures inhibition of NMDA receptor-mediated currents in transfected HEK293 cells or primary neurons, using voltage-clamp techniques .
  • Calcium imaging : Quantifies NMDA receptor-mediated Ca²⁺ influx in neuronal cultures pre-treated with Conantokin-R .
  • Circular Dichroism (CD) : Monitors secondary structural changes (e.g., α-helix formation) upon metal ion binding .
  • NMR spectroscopy : Resolves solution-phase conformational dynamics, particularly metal-induced structural transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in Conantokin-R's binding affinity data across studies?

  • Methodological Answer : Contradictions may arise from:

  • Receptor subunit composition : Conantokin-R selectivity varies with NR2 subunit isoforms (e.g., NR2B vs. NR2D). Use subunit-specific transfected cell models and cross-validate with native neuronal subtypes .
  • Metal ion concentration : Ca²⁺ vs. Mg²⁺ concentrations alter peptide conformation. Standardize buffer conditions (e.g., 2 mM Ca²⁺ for physiological relevance) and report ion concentrations explicitly .
  • Post-translational modifications : Ensure synthetic peptides match native Gla residue carboxylation states via mass spectrometry .

Q. What computational strategies optimize Conantokin-R peptide variants for enhanced NMDA receptor subtype selectivity?

  • Methodological Answer :

  • Alanine scanning mutagenesis : Identifies critical Gla residues for binding. For example, Gla7 in con-G is essential for Mg²⁺-induced helicity .
  • Molecular dynamics (MD) simulations : Model peptide-receptor docking using NMR-derived structures (e.g., PDB entries) to predict binding interfaces. Validate with free-energy perturbation calculations .
  • Functional assays : Test designed variants in NR2B/NR2D-expressing systems to quantify selectivity ratios (IC₅₀ values) .

Q. How should researchers design experiments to analyze Conantokin-R's self-assembly under varying cation conditions?

  • Methodological Answer :

  • Precipitation assays : Monitor Ca²⁺-induced aggregation via turbidity measurements (OD₆₀₀) and compare with Mg²⁺ controls .
  • Disulfide cross-linking : Use Cys-substituted conantokin variants to trap parallel/antiparallel dimer conformations for structural analysis via X-ray crystallography .
  • Size-exclusion chromatography : Quantify oligomerization states under physiological cation concentrations .

Q. What are key challenges in interpreting Conantokin-R's metal-binding thermodynamics?

  • Methodological Answer :

  • Competing ion effects : Use chelators (e.g., EDTA) to isolate binding contributions of specific ions (Ca²⁺ vs. Mg²⁺) .
  • Entropy-enthalpy compensation : Employ isothermal titration calorimetry (ITC) to dissect thermodynamic parameters, complemented by hydrogen-deuterium exchange (HDX) mass spectrometry to monitor structural flexibility .
  • Mutagenesis validation : Replace Gla residues with non-carboxylated glutamates to quantify metal-binding energy losses .

Methodological Design & Validation

Q. How to design a robust NMR study for Conantokin-R's metal-bound conformations?

  • Methodological Answer :

  • Sample preparation : Use synthetic peptides with verified Gla carboxylation (≥95% purity) and deuterated buffers for ¹H-¹⁵N HSQC experiments .
  • Temperature coefficients : Measure αNH proton chemical shifts across 5–35°C to identify hydrogen-bonded residues in helices .
  • Distance geometry calculations : Integrate NOE-derived distance restraints with molecular dynamics to resolve metal-coordination geometries .

Q. What criteria ensure reproducibility in Conantokin-R electrophysiology studies?

  • Methodological Answer :

  • Cell line validation : Use stable HEK293 lines expressing defined NMDA receptor subunits (e.g., NR1/NR2B) with qPCR confirmation .
  • Solution exchange protocols : Standardize peptide application times (e.g., 30-second perfusion) to minimize desensitization artifacts .
  • Data normalization : Report currents as % inhibition relative to baseline (agonist-only) and include positive controls (e.g., MK-801 for NMDA receptor blockade) .

Advanced Structural Analysis

Q. How to integrate cryo-EM with NMR data for Conantokin-R-receptor complex modeling?

  • Methodological Answer :

  • Hybrid approach : Fit NMR-derived peptide conformations into cryo-EM density maps of NMDA receptors using flexible docking algorithms (e.g., HADDOCK) .
  • Validation : Cross-check predicted Gla-Ca²⁺ coordination distances with EXAFS spectroscopy .
  • Free-energy calculations : Use umbrella sampling to estimate binding affinities for modeled conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.